Oseltamivir phosphate

Vue d'ensemble

Description

Oseltamivir is an antiviral medication primarily used to treat and prevent influenza A and influenza B, the viruses responsible for the flu. It is marketed under the brand name Tamiflu. Oseltamivir is a neuraminidase inhibitor, which means it blocks the function of the viral neuraminidase protein, preventing the virus from spreading within the body .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of oseltamivir involves several key steps:

Starting Material: The synthesis begins with shikimic acid, a naturally occurring compound found in plants.

Ring Opening and N-Acetylation: The initial steps involve ring opening and N-acetylation reactions.

Protecting Group Removal: The final steps include the removal of tert-butyl and p-methoxybenzyl protecting groups to yield oseltamivir.

Industrial Production Methods: Industrial production of oseltamivir typically follows a similar synthetic route but on a larger scale. The process involves the use of commercially available valienamine as a starting material, followed by the preparation of cyclic carbamate compounds and unsaturated sulfonyl derivatives .

Types of Reactions:

Oxidation: Oseltamivir can undergo oxidation reactions, although these are not commonly utilized in its synthesis.

Reduction: Reduction reactions are used in the synthesis process, particularly in the conversion of intermediates.

Substitution: Substitution reactions are crucial in the formation of the final oseltamivir structure.

Common Reagents and Conditions:

Hydrogenation: Lindlar catalyst is used for hydrogenation reactions under mild conditions.

Acidic Conditions: Hydrochloric acid is used in some steps to facilitate reactions.

Major Products: The major product of these reactions is oseltamivir itself, with intermediates such as cyclic carbamates and unsaturated sulfonyl derivatives being formed along the way .

Applications De Recherche Scientifique

Clinical Applications

- Treatment of Influenza

-

Prophylaxis

- The drug is also used for prophylaxis against influenza in individuals aged one year and older, particularly in high-risk populations .

- Post-exposure prophylaxis can be crucial during outbreaks or pandemics, as seen during the H1N1 pandemic where oseltamivir was recommended for healthcare workers exposed to infected patients .

-

Special Populations

- Studies have shown that oseltamivir can be safely administered to high-risk populations, including elderly patients and those with underlying health conditions like renal impairment or obesity .

- In patients undergoing hemodialysis, specific dosing regimens have been developed to optimize therapeutic outcomes while minimizing adverse effects .

Research Applications

This compound is extensively studied within virology research:

- Viral Resistance Studies : Researchers investigate how influenza viruses develop resistance to oseltamivir, which is vital for understanding treatment failures and guiding future antiviral development .

- Pharmacokinetics : Studies focus on the pharmacokinetic profiles of oseltamivir in various populations, including those with renal impairment, to establish appropriate dosing guidelines .

- Analytical Chemistry : The compound serves as a standard in developing detection methods for antiviral agents in biological samples, enhancing diagnostic capabilities in clinical settings .

Case Study 1: Efficacy in High-Risk Patients

A clinical trial involving over 11,000 subjects assessed the safety and efficacy of oseltamivir across various demographics, including children and elderly patients. The study found that early administration significantly reduced hospitalization rates due to influenza complications .

Case Study 2: Pharmacokinetics in Hemodialysis Patients

A retrospective analysis examined pharmacokinetic data from 24 patients undergoing hemodialysis. The findings indicated that standard dosing could lead to suboptimal drug levels; thus, a modified regimen was recommended to ensure adequate therapeutic concentrations during treatment .

Table 1: Indications for this compound

| Indication | Age Group | Administration Timing |

|---|---|---|

| Treatment of Influenza | ≥ 2 weeks | Within 48 hours of onset |

| Prophylaxis | ≥ 1 year | Post-exposure |

Table 2: Dosage Adjustments for Renal Impairment

| Renal Function (CrCl) | Recommended Dose |

|---|---|

| > 90 mL/min | Standard dose (75 mg twice daily) |

| 30-60 mL/min | Reduced dose (30 mg twice daily) |

| < 30 mL/min | Further adjustments required |

Mécanisme D'action

Oseltamivir works by inhibiting the activity of the viral neuraminidase enzyme found on the surface of the influenza virus. This inhibition prevents the virus from budding off from the host cell, thereby halting viral replication and spread . The active form of oseltamivir, oseltamivir carboxylate, binds to the neuraminidase enzyme, blocking its function .

Comparaison Avec Des Composés Similaires

Zanamivir: Another neuraminidase inhibitor used to treat influenza.

Laninamivir: A long-acting neuraminidase inhibitor.

Peramivir: An intravenous neuraminidase inhibitor used for severe influenza cases.

Comparison:

Oseltamivir vs. Zanamivir: Oseltamivir is orally administered, while zanamivir is inhaled.

Oseltamivir vs. Laninamivir: Laninamivir has a longer duration of action, requiring less frequent dosing.

Oseltamivir vs. Peramivir: Peramivir is used in more severe cases and is administered intravenously, whereas oseltamivir is used for less severe cases and is taken orally.

Oseltamivir’s unique oral administration and broad patient acceptance make it a widely used antiviral medication for influenza treatment and prevention.

Activité Biologique

Oseltamivir phosphate, commonly known as Tamiflu, is an antiviral medication primarily used for the treatment and prevention of influenza. The active metabolite of this compound, oseltamivir carboxylate, exhibits significant biological activity by inhibiting the viral neuraminidase enzyme, which is crucial for the replication and spread of influenza viruses. This article provides a comprehensive overview of the biological activity of this compound, including pharmacokinetics, mechanisms of action, and relevant case studies.

This compound functions as a prodrug that is rapidly converted to oseltamivir carboxylate in the liver. The active form selectively inhibits the neuraminidase enzymes found on the surface of influenza viruses. These enzymes facilitate the release of new viral particles from infected cells, thereby promoting viral spread within the host. By inhibiting neuraminidase, oseltamivir carboxylate effectively reduces viral replication and shedding, leading to decreased infectivity and symptom severity when administered early in the course of infection .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its rapid absorption and conversion to oseltamivir carboxylate. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Bioavailability | ~80% |

| Cmax (oseltamivir) | 65 ng/mL |

| Cmax (oseltamivir carboxylate) | 348 ng/mL |

| AUC (0-12h) (oseltamivir) | 112 ng·h/mL |

| AUC (0-12h) (carboxylate) | 2719 ng·h/mL |

| Volume of Distribution | 23-26 L |

| Elimination Half-life (carboxylate) | 6-10 hours |

This compound is primarily eliminated via renal excretion, with less than 20% excreted in feces. The drug's pharmacokinetics are largely unaffected by food intake or changes in gastric pH .

Inhibitory Effects on Neuraminidase

Oseltamivir carboxylate demonstrates potent inhibition against various strains of influenza A and B viruses. The enzyme's active site is highly conserved across different subtypes, making oseltamivir effective against multiple strains, including pandemic H1N1 .

Research has shown that oseltamivir carboxylate has a Ki value in the low nanomolar range for influenza neuraminidases, indicating its strong binding affinity and efficacy as an antiviral agent . In contrast, studies have indicated limited inhibitory effects on human sialidases, suggesting a selective action towards viral enzymes over human counterparts .

Case Studies and Clinical Findings

Several clinical studies have evaluated the efficacy of this compound in treating influenza:

- Efficacy in Reducing Symptom Duration : A meta-analysis involving multiple randomized controlled trials demonstrated that early administration of oseltamivir reduced symptom duration by approximately 1 day compared to placebo when initiated within 48 hours of symptom onset .

- Prevention in High-Risk Populations : In a study involving healthcare workers during an influenza outbreak, prophylactic use of oseltamivir significantly reduced the incidence of influenza infection compared to those receiving placebo .

- Safety Profile : Oseltamivir has been shown to have a favorable safety profile, with most adverse effects being mild and transient. Common side effects include nausea and vomiting; however, these can often be mitigated by co-administration with food .

Propriétés

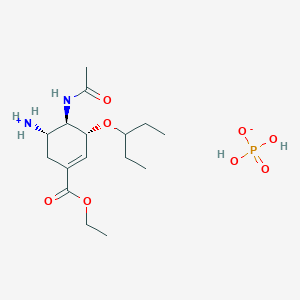

IUPAC Name |

ethyl (3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O4/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19/h9,12-15H,5-8,17H2,1-4H3,(H,18,19)/t13-,14+,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSZGPKBBMSAYNT-RRFJBIMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)N)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9044291 | |

| Record name | Oseltamivir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Oseltamivir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014343 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble, 6.86e-01 g/L | |

| Record name | Oseltamivir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00198 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Oseltamivir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014343 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Oseltamivir phosphate is a pro-drug of the active metabolite (oseltamivir carboxylate) which is a potent and selective inhibitor of influenza virus neuraminidase enzymes, which are glycoproteins found on the virion surface. Viral neuraminidase enzyme activity is important for viral entry into uninfected cells, for the release of recently formed virus particles from infected cells, and for the further spread of the infectious virus in the body. Oseltamivir activity reduces viral shedding and infectivity. Oseltamivir is effective agaisnt viral neuraminidases of influenza A (including pandemic H1N1) and influenza B., Oseltamivir is an ethyl ester prodrug requiring ester hydrolysis for conversion to the active form, oseltamivir carboxylate. The proposed mechanism of action of oseltamivir is inhibition of influenza virus neuraminidase with the possibility of alteration of virus particle aggregation and release. | |

| Record name | Oseltamivir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00198 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | OSELTAMIVIR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7433 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

196618-13-0, 204255-11-8 | |

| Record name | Oseltamivir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=196618-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oseltamivir [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196618130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oseltamivir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00198 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Oseltamivir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OSELTAMIVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20O93L6F9H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OSELTAMIVIR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7433 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Oseltamivir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014343 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.